molecular formula C15H20ClNO2 B1620359 Pseudotropine benzoate hydrochloride CAS No. 55623-27-3

Pseudotropine benzoate hydrochloride

Cat. No.: B1620359
CAS No.: 55623-27-3
M. Wt: 281.78 g/mol
InChI Key: MMAGCXHWOMQWKW-UHFFFAOYSA-N
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Description

Pseudotropine benzoate hydrochloride is a tropane alkaloid derivative. Tropane alkaloids are a class of alkaloids that contain a tropane ring in their structure. These compounds are primarily found in the Solanaceae and Erythroxylaceae families. This compound is a synthetic compound derived from pseudotropine, which is a naturally occurring tropane alkaloid.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pseudotropine benzoate hydrochloride can be synthesized through the esterification of pseudotropine with benzoic acid, followed by the formation of the hydrochloride salt. The esterification reaction typically involves the use of an acid catalyst, such as sulfuric acid, and heating under reflux conditions to drive the reaction to completion. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Pseudotropine benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into its corresponding N-oxide derivative.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of this compound.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Pseudotropine benzoate hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other tropane alkaloid derivatives.

    Biology: It serves as a tool for studying the biosynthesis and metabolism of tropane alkaloids in plants.

    Medicine: Research on this compound contributes to the development of new pharmacological agents with potential therapeutic applications.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of pseudotropine benzoate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Pseudotropine benzoate hydrochloride can be compared with other tropane alkaloid derivatives, such as:

    Tropine: Another tropane alkaloid with similar structural features but different biological activities.

    Scopolamine: A well-known tropane alkaloid used for its anticholinergic properties.

    Cocaine: A tropane alkaloid with potent stimulant effects and a different pharmacological profile.

Uniqueness: this compound is unique due to its specific ester and hydrochloride salt forms, which confer distinct chemical and biological properties compared to other tropane alkaloids.

Properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2.ClH/c1-16-12-7-8-13(16)10-14(9-12)18-15(17)11-5-3-2-4-6-11;/h2-6,12-14H,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAGCXHWOMQWKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970965
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55623-27-3, 637-23-0
Record name O-Benzoyltropine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94260
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tropacocaine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76018
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl benzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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